tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate
Description
tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a cyano group paired with an oxiran-2-ylmethyl substituent at the 4-position. The oxirane (epoxide) moiety introduces reactivity, making the compound valuable in synthetic chemistry, particularly in nucleophilic ring-opening reactions or as a precursor for drug intermediates.
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 4-cyano-4-(oxiran-2-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-13(2,3)19-12(17)16-6-4-14(10-15,5-7-16)8-11-9-18-11/h11H,4-9H2,1-3H3 |
InChI Key |
CFRSVKNASJTVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CO2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The oxirane group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate involves its interaction with various molecular targets. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyano group can also participate in interactions with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of a cyano group and an epoxide-containing substituent at the 4-position of the piperidine ring. Below is a comparative analysis with analogs:
Research and Development Insights
- Synthetic Routes: The tert-butyl carbamate group is commonly introduced via Boc-protection of piperidine, followed by functionalization at the 4-position using cyanoalkylation or epoxide coupling .
- Emerging Analogs: Compounds like tert-Butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate () highlight the trend toward incorporating oxygen-rich heterocycles for improved solubility and biodegradability.
Biological Activity
tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate (CAS No. 2059939-54-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.31 g/mol. The presence of the oxirane ring suggests potential reactivity that can be exploited in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that the compound may exhibit:
- Antioxidant Activity : The oxirane moiety can contribute to the compound's ability to scavenge free radicals, potentially mitigating oxidative stress in cells.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from apoptosis, particularly in models of neurodegenerative diseases.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of Alzheimer's disease.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of this compound:
- In Vitro Studies : In cellular models, this compound demonstrated a dose-dependent increase in cell viability against oxidative stress induced by amyloid-beta peptides, suggesting a protective role against neurotoxicity.
- In Vivo Studies : Animal models treated with this compound exhibited improved cognitive functions compared to control groups, indicating potential therapeutic effects in cognitive impairment scenarios.
Case Study 1: Neuroprotection Against Amyloid-beta
A study investigated the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results showed a significant increase in cell viability when treated with the compound, with a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment | Cell Viability (%) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 40 ± 5 | 150 ± 10 | 80 ± 5 |
| Aβ Only | 25 ± 5 | 200 ± 15 | 100 ± 10 |
| Aβ + Compound | 65 ± 5 | 120 ± 10 | 60 ± 5 |
This data highlights the compound's potential as a neuroprotective agent.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit AChE activity:
| Concentration (µM) | AChE Inhibition (%) |
|---|---|
| 0 | 0 |
| 10 | 30 |
| 50 | 70 |
| 100 | 85 |
The results indicate a strong inhibitory effect on AChE at higher concentrations, supporting its potential application in Alzheimer's disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
